molecular formula C10H9N3O B15045168 2-Amino-4-phenylpyrimidine 1-oxide

2-Amino-4-phenylpyrimidine 1-oxide

Cat. No.: B15045168
M. Wt: 187.20 g/mol
InChI Key: DDYRHXSAZPZVPF-UHFFFAOYSA-N
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Description

2-Amino-4-phenylpyrimidine 1-oxide is a heterocyclic aromatic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of an amino group at the 2-position, a phenyl group at the 4-position, and an N-oxide functional group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-phenylpyrimidine 1-oxide can be synthesized through the oxidation of 2-amino-4-phenylpyrimidine. The oxidation process typically involves the use of hydrogen peroxide in the presence of catalytic amounts of sodium tungstate . The reaction is carried out under controlled conditions to prevent destructive oxidative decomposition of the phenylpyrimidine to benzoic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylpyrimidine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrimidine.

    Substitution: The amino group at the 2-position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-phenylpyrimidine 1-oxide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. The N-oxide group also contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-hydroxy-4-phenylpyrimidin-2-imine

InChI

InChI=1S/C10H9N3O/c11-10-12-9(6-7-13(10)14)8-4-2-1-3-5-8/h1-7,11,14H

InChI Key

DDYRHXSAZPZVPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=N)N(C=C2)O

Origin of Product

United States

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